molecular formula C12H14FN3 B14867973 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile

2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile

Cat. No.: B14867973
M. Wt: 219.26 g/mol
InChI Key: NVBJNCIXILMSMT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often requires the use of a fluorinated aromatic compound and a nucleophile.

    Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-2-(3-aminomethyl)azetidin-1-yl)acetonitrile
  • 2-(2-Fluorophenyl)-2-(3-(dimethylamino)azetidin-1-yl)acetonitrile
  • 2-(2-Fluorophenyl)-2-(3-(ethylamino)azetidin-1-yl)acetonitrile

Uniqueness

2-(2-Fluorophenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group and the azetidine ring can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-[3-(methylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C12H14FN3/c1-15-9-7-16(8-9)12(6-14)10-4-2-3-5-11(10)13/h2-5,9,12,15H,7-8H2,1H3

InChI Key

NVBJNCIXILMSMT-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(C#N)C2=CC=CC=C2F

Origin of Product

United States

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